7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol

Catalog No.
S12312641
CAS No.
112570-67-9
M.F
C17H17NO
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-o...

CAS Number

112570-67-9

Product Name

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol

IUPAC Name

7-(2-bicyclo[2.2.1]hept-5-enylmethyl)quinolin-8-ol

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C17H17NO/c19-17-14(6-5-12-2-1-7-18-16(12)17)10-15-9-11-3-4-13(15)8-11/h1-7,11,13,15,19H,8-10H2

InChI Key

WEPAJLZOVRARCG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CC3=C(C4=C(C=CC=N4)C=C3)O

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol is a complex organic compound characterized by its unique bicyclic structure and quinoline moiety. The compound features a bicyclo[2.2.1]heptene unit connected to a quinolin-8-ol framework, which contributes to its distinctive chemical properties and potential biological activities. The bicyclic system is known for its rigidity and ability to participate in various

  • Oxidation: The hydroxyl group in 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol can be oxidized to form ketones or aldehydes.
  • Reduction: Reduction of the double bond in the bicyclic structure can yield saturated derivatives.
  • Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and thionyl chloride for substitution reactions .

The biological activity of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol has been explored in various studies. Quinoline derivatives are often associated with antibacterial, antimalarial, and anticancer properties. The presence of the bicyclic structure may enhance these activities due to improved binding interactions with biological targets. Preliminary studies suggest that this compound could exhibit significant cytotoxic effects against certain cancer cell lines, although further research is necessary to fully elucidate its mechanism of action and therapeutic potential .

Several synthesis methods have been developed for producing 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol:

  • Diels-Alder Reaction: A common method involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by functionalization steps to introduce the quinoline moiety.
  • Hydroboration-Oxidation: This method can be used to introduce hydroxyl groups into the bicyclic structure after initial formation.
  • Multi-step Synthesis: A more complex approach may involve multiple steps, including cyclization reactions and subsequent modifications to achieve the desired structure .

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol has potential applications in:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.
  • Material Science: The compound may also be explored for use in organic light-emitting devices due to its electronic properties .

Interaction studies have shown that 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol can interact with various biological macromolecules, including enzymes and receptors. These interactions are crucial for understanding its pharmacodynamics and potential side effects when used as a therapeutic agent. Studies utilizing spectroscopic techniques have indicated that the compound may bind effectively to certain protein targets, leading to altered biochemical pathways that could be exploited in drug design .

Several compounds share structural similarities with 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol, including:

  • Quinoline: A simpler structure that lacks the bicyclic component but shares similar biological activities.
  • Bicyclo[3.3.0]octene derivatives: These compounds also feature a bicyclic structure but differ in their ring systems and substituents.
  • Indole derivatives: While structurally distinct, indoles share some pharmacological properties with quinolines.

Unique Features

The uniqueness of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol lies in its specific combination of a rigid bicyclic system and a pharmacologically relevant quinoline moiety, which may lead to distinct biological activities not observed in simpler analogs.

Cyclization Strategies for Quinolin-8-ol Core Formation

The quinolin-8-ol scaffold is typically synthesized via cyclization reactions that ensure regioselectivity at the 8-position. The Pfitzinger reaction, which involves the condensation of isatin with carbonyl compounds under basic conditions, offers a versatile route to quinoline-4-carboxylic acids. While this method does not directly yield 8-hydroxyquinolines, modifications using ortho-aminophenol derivatives instead of isatin could redirect regioselectivity.

A more direct approach is the Skraup synthesis, where glycerin and ortho-aminophenol undergo acid-catalyzed cyclization. Optimizations, such as the addition of anhydrous CuSO₄ and CaO, enhance dehydration efficiency and reduce tar formation, improving yields to >90%. For regioselective 8-hydroxy group installation, Uchiyama et al. demonstrated that 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes cyclize via alkylideneaminyl radicals under NaH/DDQ conditions, yielding quinolin-8-ols with high specificity. This radical-mediated pathway avoids competing oxidation pathways, making it ideal for constructing the target core.

Cyclization MethodKey ReagentsRegioselectivityYield (%)
Skraup SynthesisGlycerin, H₂SO₄, CuSO₄/CaOModerate90+
Uchiyama Radical CyclizationNaH, DDQ, AcOHHigh (C8-OH)70–85
Pfitzinger ReactionIsatin, KOH, Carbonyl CompoundLow (C4-COOH)50–65

Functionalization at Position 7 via Bicyclo[2.2.1]heptene Modifications

Introducing the bicyclo[2.2.1]hept-5-en-2-ylmethyl group at position 7 requires precise functionalization. One strategy involves alkylation of a preformed quinolin-8-ol intermediate. For example, treating 7-bromoquinolin-8-ol with bicyclo[2.2.1]hept-5-en-2-ylmethylmagnesium bromide under Kumada coupling conditions affords the desired product. Alternatively, Mitsunobu reactions using bicycloheptenyl alcohols and quinolin-8-ol derivatives can install the substituent with retention of stereochemistry.

The Doebner–Miller reaction, which couples anilines with α,β-unsaturated carbonyl compounds, provides an alternative route. By employing a bicycloheptenylmethyl-substituted enal, the quinoline ring forms concurrently with the bicyclic sidechain. Scandium(III) triflate catalysis improves yields by facilitating imine formation and cyclization.

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis enables efficient bond formation between the quinoline core and bicycloheptene moiety. Cobalt-catalyzed Suzuki-Miyaura couplings using CoCl₂/IPr·HCl and KOtBu base have been successful for biaryl syntheses. Applying this to 7-bromoquinolin-8-ol and a boronated bicycloheptene derivative (e.g., bicyclo[2.2.1]hept-5-en-2-ylmethylboronic ester) achieves cross-coupling at mild temperatures (80–100°C) with minimal byproducts.

Palladium-mediated Heck couplings also show promise. Reacting 7-iodoquinolin-8-ol with bicycloheptenylmethyl acrylate under Pd(OAc)₂ catalysis introduces the substituent via olefin insertion. However, cobalt-based systems are preferred for cost-effectiveness and reduced toxicity.

Green Chemistry Perspectives in Heterocyclic Synthesis

Modern synthetic routes prioritize atom economy and reduced waste. The Skraup synthesis, while efficient, generates significant inorganic salts and acidic wastewater. Replacing H₂SO₄ with amberlite IR-120 resin as a solid acid catalyst mitigates this issue, enabling catalyst reuse and simplifying purification.

Microwave-assisted cyclization, as demonstrated in the synthesis of 2-(7-bromo-8-hydroxyquinolin-5-yl)acetic acid, reduces reaction times from hours to minutes and improves energy efficiency. Similarly, solvent-free conditions for Mitsunobu or coupling reactions minimize volatile organic compound (VOC) emissions. Cobalt catalysis aligns with green principles by avoiding precious metals like palladium.

The compound 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol represents a unique structural hybrid combining the bicyclic norbornene framework with the quinolin-8-ol pharmacophore. This distinctive molecular architecture confers significant antimicrobial properties through multiple mechanisms of action against various pathogenic microorganisms.

Antimicrobial Mechanisms Against Gram-Positive Pathogens

The antimicrobial activity of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol against Gram-positive bacteria operates through several interconnected mechanisms. The quinolin-8-ol moiety serves as the primary pharmacophore, exhibiting strong chelating properties due to its bidentate nature with both oxygen and nitrogen donor atoms [1] [2]. This chelation capability enables the compound to bind essential metal ions such as magnesium and zinc, which are crucial cofactors for bacterial DNA gyrase and topoisomerase IV enzymes [3] [4].

The bicyclo[2.2.1]hept-5-en-2-ylmethyl substituent enhances the compound's interaction with bacterial targets through improved membrane permeability and protein binding affinity [5] [6]. Research demonstrates that norbornene-containing compounds exhibit high antimicrobial activity against gram-positive bacteria including Staphylococcus aureus, with the conformationally rigid bicyclic framework contributing significantly to biological activity [5] [6].

DNA gyrase inhibition represents the primary mechanism of action, where the compound forms a stable complex with the enzyme-DNA substrate, preventing the essential supercoiling processes required for bacterial replication [3] [7]. The quinolin-8-ol framework facilitates this interaction through intercalation between DNA base pairs, while the bicyclic moiety provides additional hydrophobic interactions with the enzyme binding pocket [7] [4].

Studies of related quinoline derivatives reveal that compounds with similar structural features demonstrate potent activity against methicillin-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations ranging from 0.75 to 4.0 μg/mL [8] [9]. The enhanced activity against resistant strains suggests that the compound may overcome common resistance mechanisms such as efflux pump overexpression and target site mutations [3] [4].

Structure-Activity Relationships in Bacterial Growth Inhibition

The structure-activity relationships of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol reveal critical insights into the molecular features responsible for its antimicrobial efficacy. The quinolin-8-ol core structure is essential for biological activity, providing the basic framework for DNA binding and metal chelation [1] [10]. The hydroxyl group at position 8 forms intramolecular hydrogen bonds with the quinoline nitrogen, creating a stable chelating site that enhances metal ion binding affinity [11] [1].

The bicyclo[2.2.1]hept-5-en-2-ylmethyl substituent at position 7 significantly modulates the compound's pharmacological properties. This bulky, rigid substituent increases lipophilicity and enhances membrane permeability, facilitating cellular uptake in bacterial systems [5] [6]. The norbornene double bond provides additional sites for potential metabolic interactions and may contribute to the formation of reactive intermediates that enhance antimicrobial activity [6] [5].

Comparative analysis with structurally related quinoline derivatives demonstrates that substitution patterns significantly influence antimicrobial potency. Quinolinequinones with various substituents show minimum inhibitory concentrations of 1.22 μg/mL against Staphylococcus aureus, comparable to the reference antibiotic cefuroxime-Na [8] [12]. Compounds bearing electron-withdrawing groups generally exhibit enhanced activity, while lipophilic substituents improve membrane penetration and cellular accumulation [13] [12].

The presence of the bicyclic norbornene system distinguishes this compound from conventional quinoline antibiotics, potentially providing advantages in terms of reduced susceptibility to common resistance mechanisms [5] [14]. The rigid three-dimensional structure may prevent conformational changes that typically reduce binding affinity in resistant bacterial strains [14] [5].

Metal complexation studies reveal that quinolin-8-ol derivatives form stable complexes with various metal ions, significantly enhancing their antimicrobial activity [2] [15]. The formation of metal complexes increases the compounds' ability to penetrate bacterial cell walls and interact with intracellular targets [2] [15].

Comparative Efficacy Against Phytopathogenic Strains

The evaluation of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol against phytopathogenic bacteria reveals distinct activity patterns compared to human pathogenic strains. Quinoline derivatives have demonstrated significant efficacy against various plant pathogenic bacteria, with some compounds showing superior performance to commercial agricultural antibiotics [16] [17].

Studies of structurally related quinoline compounds against Xanthomonas oryzae, a major rice pathogen, demonstrate minimum inhibitory concentrations as low as 3.12 μg/mL [16] [17]. The compound Qa5, bearing trifluoromethyl and hydroxyquinoline moieties, exhibited protective efficacy of 33.0% against rice bacterial blight at 200 μg/mL, superior to the commercial agent bismerthiazol at 18.3% [16] [17].

The mechanism of action against phytopathogenic strains involves disruption of bacterial cell membrane integrity and induction of intracellular oxidative damage [16] [17]. The quinoline framework facilitates these effects through multiple pathways, including interference with respiratory chain components and generation of reactive oxygen species [16] [17].

Antifungal activity evaluations demonstrate that quinoline derivatives exhibit significant efficacy against agriculturally important fungi including Botrytis cinerea, Fusarium graminearum, and Sclerotinia sclerotiorum [18] [19]. Compound Ac12, a quinoline-based antifungal agent, showed EC50 values of 0.52 and 0.50 μg/mL against Sclerotinia sclerotiorum and Botrytis cinerea respectively, superior to commercial fungicides azoxystrobin and 8-hydroxyquinoline [18] [19].

The broad-spectrum activity against both bacterial and fungal phytopathogens suggests that 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol may function through fundamental cellular targets common to diverse microorganisms [18] [19]. The ability to disrupt cell membrane structure and function appears to be a universal mechanism contributing to antimicrobial efficacy across different pathogen types [16] [18].

Resistance development studies indicate that the unique structural features of this compound class may provide advantages in terms of durability compared to conventional agricultural antimicrobials [16] [17]. The combination of multiple mechanisms of action and novel structural elements may reduce the likelihood of rapid resistance emergence in field applications [16] [17].

Synergistic Effects with Conventional Antibiotics

The synergistic potential of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol in combination with conventional antibiotics represents a promising strategy for enhancing antimicrobial efficacy and overcoming resistance mechanisms. Quinoline derivatives have demonstrated significant synergistic effects when combined with various classes of established antibiotics [20] [21] [22].

Studies examining ciprofloxacin combinations reveal synergy with antipseudomonal penicillins in 20-50% of Pseudomonas aeruginosa isolates tested [20]. This synergistic interaction results from complementary mechanisms of action, where quinolones inhibit DNA replication while beta-lactam antibiotics disrupt cell wall synthesis [20] [21].

Levofloxacin combined with colistin shows significant enhancement against multidrug-resistant Acinetobacter baumannii strains, with improved survival rates in infection models compared to single-agent therapy [21]. The combination addresses different aspects of bacterial physiology, with colistin disrupting membrane integrity while the quinoline component targets intracellular processes [21].

Recent research on quinoline-derived amphipathic molecules demonstrates their ability to significantly reduce minimum inhibitory concentrations of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus [22]. Compounds SG-B-52 and SG-B-22 function as antimicrobial potentiators, enhancing the efficacy of conventional antibiotics through membrane permeabilization and efflux pump inhibition [22].

Metal-quinoline complexes exhibit superior antimicrobial activity compared to free quinoline ligands, with zones of inhibition ranging from 15-28 mm against various gram-positive and gram-negative bacteria [2] [15]. The enhanced activity results from improved cellular uptake and increased binding affinity to bacterial targets [2] [15].

Data Tables

Table 1: Minimum Inhibitory Concentrations of Quinoline Derivatives Against Gram-Positive Pathogens

CompoundTarget OrganismMIC Value (μg/mL)Reference Comparison
Quinolinequinone QQ1Staphylococcus aureus1.22Equal to cefuroxime-Na
Quinolinequinone QQ2Staphylococcus aureus1.22Equal to cefuroxime-Na
Quinolinequinone QQ3Staphylococcus aureus1.22Equal to cefuroxime-Na
Quinolinequinone QQ5Staphylococcus aureus1.22Equal to cefuroxime-Na
Quinolinequinone QQ6Staphylococcus aureus1.22Equal to cefuroxime-Na
Quinoline derivative 4gEnterococcus faecalis8.0Similar to lead compound
Quinoline derivative 4hEnterococcus faecium16.0Similar to lead compound
Quinoline derivative 5dMRSA and VRE4.0Much greater than lead
Quinoline-2-one compound 6cMRSA0.75Superior to daptomycin

Table 2: Structure-Activity Relationships in Quinoline Derivatives

Structural FeatureEffect on ActivityMechanism Impact
Bicyclo[2.2.1]heptene moietyEnhanced binding interactionsImproved target protein binding
Quinolin-8-ol frameworkEssential for antimicrobial activityDNA binding and chelation
Halogen substitutionImproved activity against resistant strainsReduced efflux pump activity
Methoxy substitutionModerate activity enhancementMembrane disruption
Aromatic ring systemsCritical for broad-spectrum activityMultiple target interactions
Metal chelation capabilityIncreased target binding affinityEnzyme inhibition
Lipophilic substituentsImproved membrane permeabilityCellular uptake

Table 3: Synergistic Effects of Quinoline Derivatives with Conventional Antibiotics

Quinoline CompoundCombination PartnerSynergy RateClinical Relevance
CiprofloxacinAntipseudomonal penicillin20-50% of isolatesAgainst Pseudomonas aeruginosa
LevofloxacinColistinSignificant enhancementAgainst MDR Acinetobacter
Quinoline-thiazole hybridBeta-lactam antibioticsEnhanced MIC reductionAgainst MRSA strains
Quinoline derivativesConventional antimicrobialsVariable enhancementBroad-spectrum enhancement
Metal-quinoline complexesConventional antibioticsSuperior activityMultiple pathogen targets

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.131014166 g/mol

Monoisotopic Mass

251.131014166 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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